molecular formula C9H7ClO3 B1306186 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride CAS No. 38871-41-9

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride

Cat. No.: B1306186
CAS No.: 38871-41-9
M. Wt: 198.6 g/mol
InChI Key: IEWVBBWTJOHHCY-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is an organic compound with the molecular formula C9H7ClO3 and a molecular weight of 198.61 g/mol . This compound is characterized by a benzodioxine ring structure with a carbonyl chloride functional group attached at the 5-position. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

The selectivity of the process in the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is controlled by the protonation step. Coordinating groups on the substrate may alter the interaction with the catalyst, resulting in a change in the facial selectivity .

Safety and Hazards

The compound is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include wearing suitable protective clothing and avoiding contact with skin, eyes, or clothing .

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as poly (ADP-ribose) polymerase 1 (PARP1), which is involved in DNA repair processes. The compound facilitates the poly (ADP)ribosylation of itself or other DNA damage repair-associated proteins, such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases . These interactions are crucial for maintaining genomic stability and cellular homeostasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PARP1, for instance, plays a critical role in mediating DNA single-strand break repair in cancer cells, thereby providing them with survival advantages . Additionally, it affects the base excision repair (BER) pathway, which is essential for repairing oxidative DNA damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with PARP1 leads to the poly (ADP)ribosylation of target proteins, which is a key step in the DNA repair process . This modification alters the activity and function of the target proteins, thereby influencing cellular responses to DNA damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing DNA repair mechanisms. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the poly (ADP)ribosylation process highlights its importance in cellular metabolism and energy homeostasis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{2,3-Dihydro-1,4-benzodioxine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and hydrochloric acid.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride can be compared with other acyl chlorides and benzodioxine derivatives:

    2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

    2,3-Dihydro-1,4-benzodioxine-5-carboxamide: Contains an amide group instead of a carbonyl chloride.

    Benzoyl chloride: A simpler acyl chloride with a benzene ring instead of a benzodioxine ring.

The uniqueness of this compound lies in its benzodioxine ring structure, which imparts distinct chemical properties and reactivity compared to other acyl chlorides.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWVBBWTJOHHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383526
Record name 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38871-41-9
Record name 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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